molecular formula C19H19N3O5S B15031012 (7Z)-7-(furan-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(furan-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B15031012
M. Wt: 401.4 g/mol
InChI Key: MKPJHRVEPWYWAD-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (7Z)-7-[(furan-2-yl)methylidene]-3-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one is a complex organic molecule that features a unique combination of a furan ring, a trimethoxyphenyl group, and a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(furan-2-yl)methylidene]-3-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolo-triazine core: This can be achieved by reacting a suitable thioamide with a triazine derivative under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with an aldehyde or ketone derivative of furan.

    Attachment of the trimethoxyphenyl group: This step often involves a nucleophilic substitution reaction where a trimethoxyphenyl halide reacts with the thiazolo-triazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the double bonds within the molecule, potentially converting the furan ring to a dihydrofuran derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, (7Z)-7-[(furan-2-yl)methylidene]-3-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (7Z)-7-[(furan-2-yl)methylidene]-3-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one: is similar to other thiazolo-triazine derivatives, such as:

Uniqueness

The presence of the trimethoxyphenyl group and the specific positioning of the furan ring in (7Z)-7-[(furan-2-yl)methylidene]-3-(3,4,5-trimethoxyphenyl)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one confer unique chemical properties, such as enhanced stability and specific reactivity patterns, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

(7Z)-7-(furan-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H19N3O5S/c1-24-14-7-12(8-15(25-2)17(14)26-3)21-10-20-19-22(11-21)18(23)16(28-19)9-13-5-4-6-27-13/h4-9H,10-11H2,1-3H3/b16-9-

InChI Key

MKPJHRVEPWYWAD-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CO4)/S3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)C(=CC4=CC=CO4)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.